molecular formula C3H8N2O B1266054 2-Amino-N-methylacetamide CAS No. 22356-89-4

2-Amino-N-methylacetamide

Cat. No. B1266054
CAS RN: 22356-89-4
M. Wt: 88.11 g/mol
InChI Key: UUYDPHCMCYSNAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-aminohydropyridines and 2-pyridinones through domino reactions showcases the versatility of nitrogen-containing compounds in organic synthesis. These reactions involve the use of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, highlighting the potential for creating functionalized molecules similar to 2-Amino-N-methylacetamide (Jing Sun et al., 2011).

Molecular Structure Analysis

Studies have detailed the molecular structure of N-methylacetamide (NMA), focusing on its interactions with water and its relevance as a peptide bond model. The interaction between NMA and water provides insights into the solvation of peptides, with models predicting a hydrogen bond network similar to those found in proteins (Zhong-Zhi Yang & Ping Qian, 2006). Additionally, electron diffraction studies have elucidated the gas-phase molecular structure of NMA, offering comparisons to its structure in the crystalline state (Mitsuo Kitano et al., 1973).

Chemical Reactions and Properties

Research into the reactions of N-aminopyridinium derivatives, including those similar to 2-Amino-N-methylacetamide, with cyanide ion demonstrates the reactivity of such compounds. This reactivity is crucial for synthesizing various functionalized molecules, further underscoring the importance of understanding the chemical properties of N-methylacetamide derivatives (T. Okamoto et al., 1966).

Physical Properties Analysis

N-Methylacetamide's physical properties, such as its dipole moment and hydrogen bonding capabilities, are key to its role as a model compound. Classical molecular dynamics and Raman spectroscopy studies have explored these properties in detail, revealing the formation of hydrogen bond networks and providing insights into the behavior of peptide bonds in different conditions (T. Whitfield et al., 2006).

Chemical Properties Analysis

The chemical behavior of 2-Amino-N-methylacetamide and related compounds is central to their utility in synthesis and modeling. For instance, the study of N-methylacetamide dimer and trimer structures offers insights into the nature of hydrogen bonding, serving as benchmarks for understanding protein interactions. The preferred structures of these dimers and trimers, elucidated through spectroscopy and quantum chemical predictions, highlight the role of dispersion forces and hydrogen bonding in molecular interactions (Thomas Forsting et al., 2017).

Scientific Research Applications

Specific Scientific Field

Chemical Biology and Pharmaceutical Industry

Summary of the Application

2-Amino-N-methylacetamide is used in a versatile method to selectively modify primary amino groups using novel dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent under mild and metal-free conditions . This method is compatible with other reactive moieties .

Methods of Application or Experimental Procedures

The method involves the use of 2-Amino-N-methylacetamide in a reaction with dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent . The reaction conditions are mild and metal-free .

Results or Outcomes

The quinolylation of existing peptides affected peptide bioactivity and stability . This suggests that the novel dihydrooxazolo[3,2-]quinoliniums can be widely applied, especially in medicinal chemistry and chemical biology .

Application 2: Ortho-C(sp3)–H Arylation of Aromatic Aldehydes

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

2-Amino-N-methylacetamide is used as a simple, efficient, and commercially available L,L-type transient directing group (TDG) in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields .

Methods of Application or Experimental Procedures

The method involves the use of 2-Amino-N-methylacetamide in a Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . The reaction exhibited excellent substrate compatibility .

Results or Outcomes

The reaction generated the desired products in moderate-to-high yields up to 78% . Further acid-catalyzed cyclization and dehydrative aromatization were also tested, and furnished some polycyclic aromatic hydrocarbons with excellent yields up to 96% . The X-ray crystal structure of a 2-methylbenzaldehyde ortho-C(sp3)–H palladation intermediate was obtained . A plausible reaction mechanism involving the formation of a [5,6]-fused palladacycle was proposed .

Application 3: Preparation of Polycyclic Aromatic Hydrocarbons

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Amino-N-methylacetamide is used in the preparation of polycyclic aromatic hydrocarbons . This process involves acid-catalyzed cyclization and dehydrative aromatization .

Methods of Application or Experimental Procedures

The method involves the use of 2-Amino-N-methylacetamide in a reaction that undergoes acid-catalyzed cyclization and dehydrative aromatization . The reaction conditions are mild and metal-free .

Results or Outcomes

The reaction furnished some polycyclic aromatic hydrocarbons with excellent yields up to 96% . This approach offers valuable insights for exploiting novel L,L-type TDGs .

Safety And Hazards

When handling 2-Amino-N-methylacetamide, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

2-Amino-N-methylacetamide has been used in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, which offers valuable insights for exploiting novel L,L-type TDGs . This suggests potential future directions in the field of organic synthesis.

properties

IUPAC Name

2-amino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDPHCMCYSNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176890
Record name 2-Amino-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methylacetamide

CAS RN

22356-89-4
Record name N-Methylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22356-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-methylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Wang, Y Liu, N Han, Y Gao, J Luo - Organic & Biomolecular …, 2023 - pubs.rsc.org
… 2-Amino-N-methylacetamide acted as a simple and efficient L,L-type TDG to promote Pd-catalyzed ortho-C(sp 3 )–H arylation of aromatic aldehydes. The reaction could tolerate various …
Number of citations: 2 pubs.rsc.org
P Liu, B Li, M Xi, Z Chen, H Sun, X Huan, X Xu… - Green …, 2019 - pubs.rsc.org
… To demonstrate the utility of this developed protocol, we investigated the N-quinolylation of 2-amino-N-methylacetamide with a variety of substituted 2-(2,2-dimethoxyethoxy) quinolines …
Number of citations: 3 pubs.rsc.org
M Tamura, Y Ise, Y Okajima, N Nishiwaki, M Ariga - Synthesis, 2006 - thieme-connect.com
A range of 1, 2, 4-oxadiazoles, having a carbamoyl group at the 3-position, were synthesized from 2-methyl-4-nitroisoxazolin-5 (2H)-one via three steps. Ammonolysis of this …
Number of citations: 19 www.thieme-connect.com
J Thøgersen, AS Chatterley, T Weidner… - Journal of the …, 2023 - ACS Publications
… and c = 0.3 M 2-amino-N-methylacetamide in D 2 O measured against a reference of D 2 O. … and c = 0.3 M 2-amino-N-methylacetamide in D 2 O measured against a reference of D 2 O. …
Number of citations: 3 pubs.acs.org
M Xu, V Shashilov, IK Lednev - Journal of the American Chemical …, 2007 - ACS Publications
… This assignment was made based on MP2/TZV(d,p) normal-mode analysis followed by the resonance Raman enhancement calculation of 2-amino-N-methylacetamide (NH 3 CH 2 …
Number of citations: 87 pubs.acs.org
M Shoji, N Watanabe, Y Hori, K Furuya, M Umemura… - Astrobiology, 2022 - liebertpub.com
… The 2-Amino-N-methylacetamide (C7) and N-(1-aminoethyl)formamide (C8) are still existing isomers; however, they are located at higher relative energies than C2 (11.7, 12.2 kcal mol −…
Number of citations: 14 www.liebertpub.com
Y Cao, TX Xiang, BD Anderson - Molecular Pharmaceutics, 2008 - ACS Publications
Computational methods to estimate passive membrane permeability coefficients of organic molecules, including peptides, would be valuable in understanding various biological …
Number of citations: 21 pubs.acs.org
SM Lim, Y Jeong, S Lee, H Im, HS Tae… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 1,2-naphthoquinone (2, 50 mg, 0.32 mmol) in ethanol (6 mL) were added 2-amino-N-methylacetamide hydrochloride (43.3 mg, 0.35 mmol) and triethylamine (44 μL, …
Number of citations: 62 pubs.acs.org
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
… It was obtained from 2-amino-N-methylacetamide hydrochloride in two steps according to the general procedures A (yield 55%) and C (yield 15%). The final compound (23 mg, 0.05 …
Number of citations: 21 pubs.acs.org
MG Lloyd, R Huckvale, KMJ Cheung… - Journal of Medicinal …, 2021 - ACS Publications
… Prepared by General Procedure A from 2-amino-N-methylacetamide hydrochloride (58 mg, 0.46 mmol) to afford the title compound (6 mg, 64%) as a pale brown solid. H NMR (600 MHz…
Number of citations: 9 pubs.acs.org

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